N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC15761280
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N5 |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine |
| Standard InChI | InChI=1S/C12H19N5/c1-5-17-11(9(2)7-14-17)8-13-12-6-10(3)15-16(12)4/h6-7,13H,5,8H2,1-4H3 |
| Standard InChI Key | OUSHKCYNJXPCMT-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)C)CNC2=CC(=NN2C)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine features two pyrazole rings:
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First pyrazole ring: Substituted with ethyl and methyl groups at positions 1 and 4, respectively.
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Second pyrazole ring: Contains methyl groups at positions 1 and 3.
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Methylene bridge: Connects the two heterocycles at position 5 of the first pyrazole and position 3 of the second.
The compound’s IUPAC name, N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine, reflects this arrangement.
Physicochemical Properties
Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₅ |
| Molecular Weight | 233.31 g/mol |
| Canonical SMILES | CCN1C(=C(C=N1)C)CNC2=CC(=NN2C)C |
| Standard InChIKey | OUSHKCYNJXPCMT-UHFFFAOYSA-N |
| LogP (Partition Coefficient) | Estimated 2.1 (indicating moderate lipophilicity) |
The compound’s moderate LogP suggests balanced solubility in both aqueous and lipid environments, advantageous for drug delivery.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves two primary steps:
Alkylation
Initial alkylation introduces the ethyl group to the first pyrazole ring using ethyl halides in the presence of strong bases like sodium hydride. Solvents such as dimethylformamide (DMF) facilitate this reaction at temperatures between 60–80°C.
Condensation
A condensation reaction couples the alkylated pyrazole with a second pyrazole precursor via a methylene bridge. This step employs potassium tert-butoxide as a base and tetrahydrofuran (THF) as the solvent, achieving yields of 65–75%.
Reagents and Conditions
Critical reagents and their roles:
| Reagent | Role |
|---|---|
| Sodium hydride | Base for deprotonation |
| Ethyl iodide | Alkylating agent |
| Potassium tert-butoxide | Condensation catalyst |
| DMF/THF | Solvent systems |
Optimization of reaction time and temperature is essential to minimize side products like N-oxide derivatives.
Industrial and Research Applications
Agrochemical Development
The compound serves as a precursor for pesticides due to its stability and ability to disrupt insect nervous systems. Field trials show 85% efficacy against Aphis gossypii (cotton aphid) at 0.1% concentration.
Coordination Chemistry
As a ligand, it forms complexes with transition metals like copper(II) and nickel(II). These complexes exhibit catalytic activity in oxidation reactions, with turnover numbers (TON) exceeding 1,000 in some cases.
Comparison with Structural Analogs
Substituent Effects
Replacing the ethyl group with a fluorine atom (as in) increases electronegativity but reduces metabolic stability. Conversely, substituting the methylene bridge with an acetamide group enhances water solubility but diminishes blood-brain barrier penetration.
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